3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile
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Overview
Description
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE is a complex organic compound characterized by the presence of a difluoromethoxy group, a pyrimidinyl group, and a sulfanyl group attached to an ethyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(difluoromethoxy)aniline with 2-chloropyrimidine under basic conditions to form the intermediate 4-[3-(difluoromethoxy)phenyl]-2-pyrimidinylamine. This intermediate is then reacted with ethyl thiocyanate in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidinyl group can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in similar applications.
2-(Difluoromethoxy)phenyl isothiocyanate: Shares the difluoromethoxy group and is used in the synthesis of various organic compounds.
Uniqueness
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H11F2N3OS |
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Molecular Weight |
307.32 g/mol |
IUPAC Name |
3-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C14H11F2N3OS/c15-13(16)20-11-4-1-3-10(9-11)12-5-7-18-14(19-12)21-8-2-6-17/h1,3-5,7,9,13H,2,8H2 |
InChI Key |
KHJQTGYWRNYKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NC(=NC=C2)SCCC#N |
Origin of Product |
United States |
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